molecular formula C12H11NO2 B13254170 5,6-Dimethylisoquinoline-1-carboxylic acid

5,6-Dimethylisoquinoline-1-carboxylic acid

Cat. No.: B13254170
M. Wt: 201.22 g/mol
InChI Key: PIVUZGFPHKFSID-UHFFFAOYSA-N
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Description

5,6-Dimethylisoquinoline-1-carboxylic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 1 position of the isoquinoline ring. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline derivatives .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale chemical processes that utilize readily available raw materials and efficient catalytic systems. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield pyridine-3,4-dicarboxylic acid .

Mechanism of Action

The mechanism of action of 5,6-Dimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways depend on the specific derivative and its structure.

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethylisoquinoline-1-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5,6-dimethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-3-4-10-9(8(7)2)5-6-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

PIVUZGFPHKFSID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)C

Origin of Product

United States

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